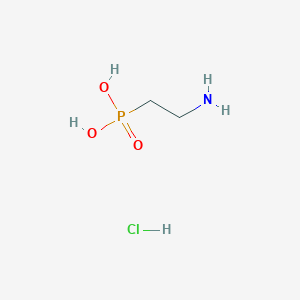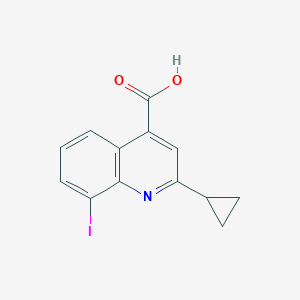
(2-Aminoethyl)phosphonic Acid Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Aminoethyl)phosphonic Acid Hydrochloride is a derivative of (2-Aminoethyl)phosphonic Acid, a naturally occurring phosphonic acid. This compound is characterized by the presence of an amino group attached to an ethyl chain, which is further bonded to a phosphonic acid group. It is known for its stability and solubility in water, making it a valuable compound in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)phosphonic Acid Hydrochloride typically involves the reaction of (2-Aminoethyl)phosphonic Acid with hydrochloric acid. One common method is the dealkylation of dialkyl phosphonates under acidic conditions. This process involves stirring dialkyl phosphonates with concentrated hydrochloric acid in an aqueous solution at reflux . Another method involves the McKenna procedure, which is a two-step reaction using bromotrimethylsilane followed by methanolysis .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis methods similar to those used in laboratory settings. The use of concentrated hydrochloric acid and controlled reaction conditions ensures the efficient production of the compound with high purity .
Análisis De Reacciones Químicas
Types of Reactions
(2-Aminoethyl)phosphonic Acid Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted aminoethylphosphonic acids .
Aplicaciones Científicas De Investigación
(2-Aminoethyl)phosphonic Acid Hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-Aminoethyl)phosphonic Acid Hydrochloride involves its interaction with various molecular targets and pathways. The compound exhibits calcium affinity, enabling it to target calcified tissues. This property is particularly useful in medical applications, such as targeted drug delivery to bones . The amino group allows for interactions with various enzymes and receptors, influencing metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
(2-Aminoethyl)phosphonic Acid: The parent compound, which lacks the hydrochloride group.
Phosphonoacetic Acid: Another phosphonic acid derivative with different functional groups.
Aminomethylphosphonic Acid: A similar compound with a different amino group attachment.
Uniqueness
(2-Aminoethyl)phosphonic Acid Hydrochloride is unique due to its enhanced solubility and stability in aqueous solutions compared to its parent compound. Its ability to target calcified tissues and participate in various chemical reactions makes it a versatile compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C2H9ClNO3P |
|---|---|
Peso molecular |
161.52 g/mol |
Nombre IUPAC |
2-aminoethylphosphonic acid;hydrochloride |
InChI |
InChI=1S/C2H8NO3P.ClH/c3-1-2-7(4,5)6;/h1-3H2,(H2,4,5,6);1H |
Clave InChI |
AIYQCJPWOAHEFK-UHFFFAOYSA-N |
SMILES canónico |
C(CP(=O)(O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(2-Fluoroethoxy)phenyl]ethylamine Hydrochloride](/img/structure/B13710463.png)




![3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13710500.png)





![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13710525.png)


